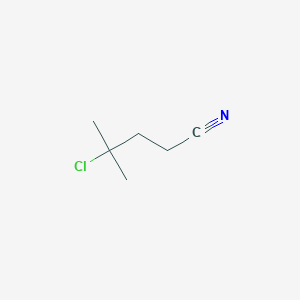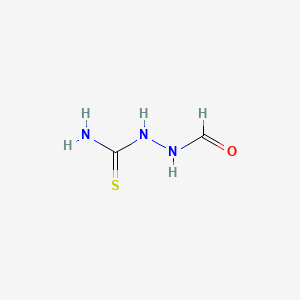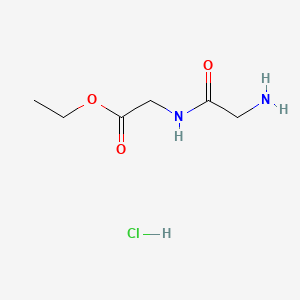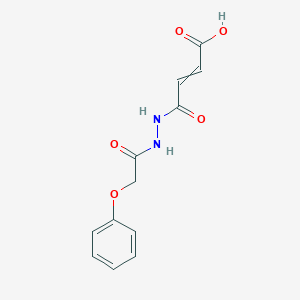
2-メチル-3-(トリフルオロメチル)ベンジルアルコール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(trifluoromethyl)benzyl alcohol, also known as 2-Methyl-3-trifluoromethylbenzyl alcohol, is a highly versatile compound with a wide range of applications in the scientific field. It is a colorless liquid with a sweet odor and a boiling point of 120.5°C. The chemical formula of 2-Methyl-3-(trifluoromethyl)benzyl alcohol is C8H7F3O.
科学的研究の応用
医薬品中間体
2-メチル-3-(トリフルオロメチル)ベンジルアルコール: は、さまざまな医薬品化合物の合成における中間体として使用されます。 トリフルオロメチル基は、多くの薬物分子に共通の部位であり、その親油性のために薬物のバイオアベイラビリティを高めることができます 。この化合物は、新規薬物候補にトリフルオロメチル基を導入するために使用でき、薬物動態を改善する可能性があります。
有機合成
有機化学では、このアルコールはベンジル官能基化の前駆体として役立ちます。 これは、フリーラジカル臭素化、求核置換、酸化を受け、複雑な分子を作成するための基本的な反応です 。 高電子不足のフッ素含有アルケン合成における役割も注目に値し、これらの構造はさまざまな化学用途で価値があります .
材料科学
この化合物の用途は材料科学にまで及び、そこで新規材料の合成に関与することができます。 例えば、その誘導体は、所望の物理的特性を得るために特定のフッ素化部分構造を必要とする、新しいポリマーまたはコーティングの開発に使用できます .
分析化学
2-メチル-3-(トリフルオロメチル)ベンジルアルコール: は、NMR分光法などの分析方法で標準または参照化合物として使用できます。 トリフルオロメチル基による独特の化学シフトは、類似化合物の分析と同定に役立ちます .
生化学研究
生化学では、このアルコールは、ベンジル基質を含む酵素触媒反応を研究するために使用できます。 これは、酵素アッセイにおいて、ベンジル化合物を処理する酵素の作用機序を理解するために、基質または阻害剤として作用できます .
環境研究
環境研究は、2-メチル-3-(トリフルオロメチル)ベンジルアルコールをフッ素化化合物の環境運命の研究に使用する利点があります。 さまざまな環境条件におけるその挙動は、フッ素化汚染物質の分解と残存に関する洞察を提供できます .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
生化学分析
Biochemical Properties
2-Methyl-3-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
The effects of 2-Methyl-3-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with cellular components, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-Methyl-3-(trifluoromethyl)benzyl alcohol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo nucleophilic substitution and free radical reactions highlights its versatility in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective application in biochemical research .
Metabolic Pathways
2-Methyl-3-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methyl-3-(trifluoromethyl)benzyl alcohol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, impacting its overall biochemical activity .
Subcellular Localization
2-Methyl-3-(trifluoromethyl)benzyl alcohol exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s functional roles within cells .
特性
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGIKIVMHDQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379614 |
Source


|
| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261952-12-9 |
Source


|
| Record name | 2-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)




![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

